Dephospho coenzyme a
Overview
Description
Dephospho-CoA is a direct precursor of coenzyme A . It is used for the synthesis of coenzyme A by bifunctional CoA Synthase . This compound belongs to the class of organic compounds known as purine ribonucleoside diphosphates. These are purine ribobucleotides with a diphosphate group linked to the ribose moiety .
Synthesis Analysis
Dephospho-CoA is synthesized from 4-phosphopantetheine by the enzyme phosphopanthetheine adenylyltransferase . In the presence of dephospho-CoA kinase (CoaE), dephosphocoenzyme A is converted to coenzyme A . A study has reported the identification and experimental characterization of a novel DPCK, encoded by the TK1697 gene of T. kodakarensis .
Molecular Structure Analysis
The molecular formula of Dephospho-CoA is C21H35N7O13P2S . The molecular weight is 687.55 .
Chemical Reactions Analysis
Dephospho-CoA kinase (DPCK) catalyzes the ATP-dependent phosphorylation of dephospho-CoA, the final step in coenzyme A (CoA) biosynthesis . The two substrates of this enzyme are ATP and dephospho-CoA, whereas its two products are ADP and CoA .
Physical And Chemical Properties Analysis
Dephospho-CoA is a crystalline solid . It is used for the synthesis of coenzyme A by bifunctional CoA Synthase .
Scientific Research Applications
Enzymatic Synthesis and Transcription Applications : DepCoA serves as the last intermediate for CoA biosynthesis. It can be used as a transcription initiator for preparing CoA-linked RNA via in vitro transcription. The efficient enzymatic synthesis of depCoA from oxidized pantethine (Ox-Pan) and ATP has been developed, which has made depCoA more accessible to the scientific community, promoting research in CoA-related areas in biology and biomedicine (Sapkota & Huang, 2018).
Role in CoA Biosynthesis Pathway : Dephospho-CoA kinase, an enzyme that catalyzes the phosphorylation of the 3′-hydroxy group of the ribose sugar moiety in the CoA biosynthesis pathway, has been identified and characterized in organisms like Escherichia coli and Corynebacterium ammoniagenes. Understanding the structure and function of this enzyme is crucial for comprehending CoA biosynthesis (Mishra, Park, & Drueckhammer, 2001).
Metabolic and Physiological Roles in Organisms : Studies on organisms like Entamoeba histolytica have shown that dephospho-CoA kinase plays a significant role in CoA synthesis and proliferation. Metabolomic analysis indicates its involvement in various metabolic pathways, including amino acid, glycogen, hexosamine, nucleic acid metabolisms, chitin, and polyamine biosynthesis (Nurkanto et al., 2018).
Structural Studies for Drug Development : The crystal structure of dephosphocoenzyme A kinase from Escherichia coli provides insights into its function and potential as a target for drug development. Understanding the structural differences in various organisms helps in the development of specific inhibitors or modulators of this enzyme (O'Toole et al., 2003).
Analysis in Disease Models : Dephospho-CoA has been analyzed in models of diseases like pantothenic acid deficiency and mitochondrial disorders. For instance, high-performance liquid chromatography methods have been developed for the simultaneous determination of CoA, dephospho-CoA, and acetyl-CoA in various tissues, contributing to the understanding of metabolic diseases (Shibata, Nakai, & Fukuwatari, 2012).
Future Directions
Recent studies have discovered novel features of coenzyme A (CoA) and its precursor, 3′-dephospho-CoA (dpCoA). dpCoA was found to attach to 5′-ends of small ribonucleic acids (dpCoA-RNAs) in two bacterial species . This opens up new avenues for research into the roles and potential applications of Dephospho-CoA in various biological processes .
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSHFARGAKYJN-IBOSZNHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N7O13P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dephospho-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
dephospho-CoA | |
CAS RN |
3633-59-8 | |
Record name | Dephospho-CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3633-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dephosphocoenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dephospho-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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